Product packaging for Cyclopentyl hexanoate(Cat. No.:CAS No. 5413-59-2)

Cyclopentyl hexanoate

Cat. No.: B8742183
CAS No.: 5413-59-2
M. Wt: 184.27 g/mol
InChI Key: SNGUFJCOYPVAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentyl hexanoate (CAS 5413-59-2) is an organic ester compound with the molecular formula C11H20O2 and an average mass of 184.279 Da . This compound is primarily used in organic synthesis and the pharmaceutical industry . A key research application of this compound is its role in the formulation of Tofacitinib, where it functions to improve the drug's solubility and absorption characteristics . This makes it a valuable compound for researchers developing and optimizing pharmaceutical products. This compound is offered with a high purity level and is intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B8742183 Cyclopentyl hexanoate CAS No. 5413-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5413-59-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

cyclopentyl hexanoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h10H,2-9H2,1H3

InChI Key

SNGUFJCOYPVAOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCCC1

Origin of Product

United States

Chemical Synthesis Methodologies and Reaction Dynamics

Classical Esterification Approaches for Cyclopentyl Hexanoate (B1226103) Synthesis

Reaction: Hexanoic Acid + Cyclopentanol (B49286) ⇌ Cyclopentyl Hexanoate + Water

To favor the formation of the this compound product, the equilibrium must be shifted to the right. This is typically achieved by either using an excess of one of the reactants (usually the less expensive one, cyclopentanol) or by removing the water as it is formed. libretexts.orgorganic-chemistry.org Methods for water removal include azeotropic distillation or the use of dehydrating agents. organic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.compatsnap.comorganic-chemistry.org

Protonation of the Carbonyl: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of hexanoic acid. This activation step significantly increases the electrophilicity of the carbonyl carbon. patsnap.comorganic-chemistry.org

Nucleophilic Attack: The alcohol (cyclopentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comcerritos.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.comorganic-chemistry.org

This method is widely used due to its simplicity and the use of readily available, inexpensive starting materials and catalysts. patsnap.comcerritos.edu

Enzymatic and Biocatalytic Synthesis Routes for this compound

Biocatalysis has emerged as a sustainable and highly selective alternative to classical chemical synthesis for producing esters. d-nb.infonih.gov These methods operate under mild conditions and often circumvent the need for the protection and deprotection of functional groups. sciforschenonline.org

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. acs.org In environments with low water content, their hydrolytic function is reversed, favoring esterification or transesterification reactions. nih.gov The synthesis of hexanoate esters, in particular, has been successfully achieved using this methodology. researchgate.net

Lipase-catalyzed synthesis of this compound can be performed via two main routes:

Direct Esterification: This involves the direct reaction of hexanoic acid and cyclopentanol, catalyzed by a lipase (B570770).

Transesterification (Acyl Transfer): This reaction uses an existing ester (e.g., ethyl hexanoate or vinyl hexanoate) as the acyl donor to react with cyclopentanol. rsc.orgcftri.res.in

One of the most commonly used and effective lipases for this purpose is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. nih.gov Other lipases, such as those from Rhizomucor miehei and Aspergillus niger, have also been employed for the synthesis of various flavor esters. cftri.res.in The enzymatic reaction follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate that subsequently reacts with the alcohol. nih.gov

The choice of solvent, temperature, and substrate molar ratio significantly influences the reaction's efficiency and yield. rsc.orgjlu.edu.cn While organic solvents are often used to minimize water activity and shift the equilibrium towards synthesis, solvent-free systems are also increasingly employed. medcraveonline.com

ParameterConditionEffect on Ester SynthesisReference
Enzyme Source Candida antarctica Lipase B (CALB)High activity and stability for a wide range of substrates. nih.gov
Rhizomucor miehei LipaseShows high specificity for certain flavor esters like ethyl hexanoate. cftri.res.in
Reaction Type Direct EsterificationDirect reaction of acid and alcohol. researchgate.net
TransesterificationAcyl transfer from a donor ester; can achieve very high conversion. rsc.org
Temperature 30-60°COptimal range for many lipases; higher temperatures can cause denaturation. cftri.res.in
Solvent Hexane, TolueneNon-polar solvents are often preferred to maintain enzyme activity. cftri.res.in
Water Activity (a_w) LowCrucial for shifting equilibrium from hydrolysis to synthesis. nih.gov

Biotransformation offers a powerful strategy for producing the chemical precursors required for this compound synthesis. sciforschenonline.org This approach leverages enzymatic pathways within microorganisms to convert simple, renewable feedstocks into more complex molecules like hexanoic acid and cyclopentanol.

For instance, hexanoic acid can be produced through pathways related to the β-oxidation of fatty acids. mdpi.com The β-oxidation cycle is a fundamental metabolic process that breaks down fatty acids. By modifying or harnessing specific enzymes in this pathway, it is possible to generate carboxylic acids of desired chain lengths. mdpi.com

The synthesis of the cyclopentyl moiety can be more complex. However, enzymatic pathways have been identified that are responsible for the formation of cyclopentyl ring systems in natural products. For example, the enzyme ScyC has been shown to catalyze the cyclization of a β-ketoacid intermediate to form a cyclopentyl[b]indole framework during the biosynthesis of scytonemin. harvard.edu While not a direct route to cyclopentanol, this demonstrates the existence of biocatalytic machinery for forming cyclopentane (B165970) rings, which could potentially be engineered for precursor synthesis. The enzymatic resolution of hydroxylated cyclopentenones using lipases is also a valuable method for creating chiral cyclopentyl building blocks. acs.org

Novel Synthetic Strategies and Advanced Catalytic Systems for this compound Production

Beyond classical Fischer esterification, several novel strategies and advanced catalytic systems have been developed that could be applied to the production of this compound, offering improvements in efficiency, selectivity, and environmental impact.

One area of development is the use of heterogeneous solid acid catalysts, such as graphene oxide or sulfonic acid-functionalized resins (e.g., Amberlyst-15). patsnap.comorganic-chemistry.org These catalysts offer significant advantages over homogeneous catalysts like H₂SO₄, including easier separation from the reaction mixture, reduced corrosion, and the potential for recycling and reuse, which aligns with the principles of green chemistry. organic-chemistry.org

Organocatalysis represents another modern approach. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been shown to efficiently promote the acylation of alcohols with acid anhydrides, often under solvent-free conditions. medcraveonline.comorganic-chemistry.org While this would require converting hexanoic acid to its anhydride (B1165640) first, the high yields and mild conditions are advantageous.

Advanced coupling reagents have also been developed to facilitate ester formation under mild conditions, avoiding the high temperatures and strong acids of the Fischer method. The combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI), for example, enables the synthesis of a wide range of esters at room temperature with high yields. organic-chemistry.org

Furthermore, synthetic strategies involving the construction of the cyclopentyl ring itself have been explored. For example, a method for preparing 3-(2-oxocyclopentyl)-propionic ester involves the reaction of cyclopentanone (B42830) with morpholine, followed by the addition of an acrylate. google.com Such building blocks could be further modified to produce cyclopentyl esters. Domino reactions, which combine multiple transformations in a single step, have also been used to create functionalized cyclopentane structures enantioselectively. researchgate.net

Kinetic and Mechanistic Studies of this compound Formation Reactions

Understanding the kinetics and mechanism of esterification is crucial for optimizing reaction conditions and maximizing product yield.

For enzymatic reactions, the kinetics are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are determined to characterize the enzyme's affinity for its substrates and its catalytic efficiency. For the lipase-catalyzed transesterification synthesis of ethyl hexanoate, the following apparent kinetic parameters have been reported: cftri.res.in

ParameterValueDescription
Kₘ (ester) 0.0135 MMichaelis constant for the ester substrate.
Kₘ (acid) 0.0846 MMichaelis constant for the acid substrate.
Vₘₐₓ 1.861 µmol/min/mg enzymeMaximum reaction velocity under saturating substrate conditions.
Kᵢ (acid) 0.550 MInhibition constant for the acid, indicating substrate inhibition at higher concentrations.

Determining the specific rate constant for a reaction often involves competitive kinetic experiments. For example, the rate constant for the 6-endo cyclization of the 6-aza-7-ethyl-5-hexenoyl radical was determined to be (4.8 ± 2.4) × 10⁶ s⁻¹ at 90°C through such methods. rsc.org Similar principles can be applied to study the kinetics of this compound formation. Studies on related compounds, such as cis-3-hexenyl esters, have determined gas-phase reaction rate coefficients with ozone, providing insight into the reactivity of the ester functional group under specific conditions. nih.gov

Elucidation of Catalytic Mechanisms in Esterification Processes

The synthesis of esters such as this compound is most commonly achieved through esterification, a reaction that is typically in equilibrium and often requires a catalyst to proceed efficiently. The Fischer-Speier esterification is a cornerstone method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The mechanism of this reaction has been extensively studied to optimize reaction conditions and improve yields.

The catalytic cycle of the Fischer-Speier esterification begins with the activation of the carboxylic acid. mdpi.com In the presence of a Brønsted or Lewis acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. masterorganicchemistry.commasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org

Various catalysts can be employed to facilitate this reaction, each potentially offering different activation pathways. mdpi.com While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common, research has expanded to include a variety of other catalytic systems. masterorganicchemistry.commdpi.com

Catalyst TypeExamplesMechanism Aspect
Brønsted Acids (Homogeneous)Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl)Protonates the carbonyl oxygen to activate the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com
Lewis AcidsHafnium(IV) salts, Zirconium(IV) salts, Iron(III) Chloride (FeCl₃)Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org
Heterogeneous CatalystsSulfonated Resins, Graphene OxideProvides an acidic surface for the reaction, allowing for easier separation of the catalyst from the reaction mixture. organic-chemistry.orgmdpi.com

In some proposed mechanisms, the catalyst's role extends beyond simple protonation. For instance, with certain sulfonated heterogeneous catalysts, an initial acid-base reaction between the catalyst's sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH) generates a carboxylate anion. mdpi.com This anion can then interact via hydrogen bonding with the alcohol, enhancing the alcohol's nucleophilicity and promoting the esterification process. mdpi.com

Precursor Chemistry and Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound relies on the strategic selection and modification of its fundamental precursors: a cyclopentyl-based alcohol and a hexanoyl-based acyl source. Derivatization strategies focus on altering these precursors to introduce different functional groups or structural motifs, thereby creating a library of related compounds.

The primary precursor for the cyclopentyl moiety is cyclopentanol. justia.com This can be synthesized through methods such as the addition of water to cyclopentene (B43876). justia.com Analogs can be generated by starting with substituted cyclopentanols. The synthesis of chiral cyclopentenones, for example, provides versatile intermediates that can be converted into a range of functionalized cyclopentyl alcohols. acs.org These precursors, bearing substituents on the cyclopentane ring, can then be esterified with hexanoic acid to produce the corresponding this compound analogs.

Alternatively, the hexanoate portion of the molecule can be modified. Hexanoic acid can be replaced with other carboxylic acids to vary the chain length, introduce branching, or add functional groups to the acyl chain. This approach allows for the synthesis of a wide array of cyclopentyl esters with different properties.

Derivatization can also be viewed as a multi-step synthetic strategy. For instance, cyclopentanone can serve as a starting material for creating more complex cyclic alcohol precursors. google.com Similarly, cyclopentadiene (B3395910) is an inexpensive source for the cyclopentane ring and can be used to synthesize various cyclopentanoid structures that can be further elaborated into desired alcohol precursors. researchgate.net

A generalized approach to creating analogs involves:

Modification of the Alcohol Precursor : Introducing substituents or functional groups onto the cyclopentane ring.

Modification of the Carboxylic Acid Precursor : Utilizing different acyl donors to alter the ester side chain.

Post-Esterification Modification : Chemically altering the fully formed ester, although this is generally a less direct strategy for creating analogs compared to precursor modification.

PrecursorPotential ModificationResulting Analog Structure
CyclopentanolEsterification with a different carboxylic acid (e.g., octanoic acid)Cyclopentyl octanoate
4-Hydroxy-2-cyclopentenoneReduction of the ketone and enone functionalities, followed by esterification with hexanoic acidSubstituted this compound analog acs.org
CyclopenteneFunctionalization followed by hydration to a substituted cyclopentanol, then esterificationRing-substituted this compound analog justia.com
Hexanoic AcidUse of a derivative (e.g., 6-hydroxyhexanoic acid) for esterification with cyclopentanolCyclopentyl 6-hydroxyhexanoate

These strategies allow for the systematic development of analogs, enabling the exploration of structure-activity relationships. The choice of synthetic route is often guided by the availability of starting materials and the desired complexity of the final analog. acs.org

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation of Cyclopentyl Hexanoate (B1226103)

Spectroscopy provides fundamental insights into the molecular architecture of cyclopentyl hexanoate by probing the interactions of the molecule with electromagnetic radiation. Different spectroscopic methods reveal distinct features, from the connectivity of atoms to the nature of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. Through the analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, an unambiguous assignment of all atoms in this compound can be achieved.

In the ¹H NMR spectrum, the proton environment is detailed. The methine proton on the cyclopentyl ring directly attached to the ester oxygen (-OCH) is the most deshielded, appearing significantly downfield. The methylene (B1212753) protons of the hexanoate chain adjacent to the carbonyl group (-C(=O)CH₂-) also exhibit a characteristic downfield shift. The remaining methylene protons of both the hexanoate chain and the cyclopentyl ring produce complex signals in the aliphatic region, while the terminal methyl group of the hexanoate chain typically appears as a distinct triplet furthest upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group shows a characteristic resonance in the far downfield region of the spectrum (~173 ppm). epa.gov The methine carbon of the cyclopentyl ring bonded to the oxygen atom is also significantly shifted downfield (~75-80 ppm). epa.gov The remaining carbon atoms of the hexanoate chain and the cyclopentyl ring appear in the upfield aliphatic region. Due to rapid conformational averaging, the four methylene carbons of the unsubstituted cyclopentane (B165970) ring often show two distinct signals, a principle that applies to substituted rings as well. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table summarizes the expected chemical shift ranges for the distinct protons and carbons in the molecule.

Atom Type Nucleus Predicted Chemical Shift (ppm) Description
Carbonyl¹³C~173Ester Carbonyl
Methine (Cyclopentyl)¹H~5.0 - 5.2-O-CH -
Methine (Cyclopentyl)¹³C~75 - 80-O-C H-
α-Methylene (Hexanoate)¹H~2.2 - 2.3-CH₂ -C=O
α-Methylene (Hexanoate)¹³C~34-C H₂-C=O
Methylene (Cyclopentyl)¹H~1.5 - 1.9Ring protons
Methylene (Cyclopentyl)¹³C~23, ~32Ring carbons
Methylene (Hexanoate)¹H~1.2 - 1.6Chain protons
Methylene (Hexanoate)¹³C~22, ~24, ~31Chain carbons
Methyl (Hexanoate)¹H~0.9Terminal -CH₃
Methyl (Hexanoate)¹³C~14Terminal -CH₃

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic absorption is associated with the ester functional group.

The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the 1730-1750 cm⁻¹ region. This band is a definitive indicator of the ester group. Additionally, two distinct C-O stretching vibrations are observed: one for the C(=O)-O bond, usually found in the 1150-1250 cm⁻¹ range, and another for the O-C (cyclopentyl) bond. Aliphatic C-H stretching vibrations from both the alkyl chain and the cyclopentyl ring are observed just below 3000 cm⁻¹, while C-H bending (scissoring and rocking) vibrations appear around 1465 cm⁻¹ and 1380 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound This interactive table lists the principal vibrational modes and their expected frequencies in IR/Raman spectra.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960Strong
C=O StretchEster1730 - 1750Very Strong
C-H BendAlkyl (CH₂)~1465Medium
C-O StretchC(=O)-O1150 - 1250Strong
C-O StretchO-C (Cyclopentyl)1000 - 1100Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization. The molecular weight of this compound is 184.28 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) for this compound at m/z 184 may be observed, though it is often weak or absent for aliphatic esters. whitman.edu The fragmentation pattern is highly informative and dominated by cleavages around the ester functional group and within the cyclopentyl ring. whitman.edulibretexts.org

Key fragmentation pathways include:

Acylium Ion Formation: Alpha-cleavage of the bond between the oxygen and the cyclopentyl group results in the formation of a stable, resonance-stabilized hexanoyl (acylium) ion at m/z 99 . nih.govlibretexts.org This is frequently the base peak or a very abundant fragment.

McLafferty Rearrangement: As an ester with a sufficiently long alkyl chain, this compound can undergo a characteristic McLafferty rearrangement. This involves the transfer of a γ-hydrogen from the hexanoate chain to the carbonyl oxygen, followed by the elimination of a neutral cyclopentene (B43876) molecule (mass 68), resulting in a charged fragment of hexanoic acid at m/z 116 .

Cyclopentyl Ring Fragmentation: The loss of the hexanoate group as a neutral molecule can produce a cyclopentyl cation ([C₅H₉]⁺) at m/z 69 . nih.gov Further fragmentation of the cyclopentyl moiety itself leads to characteristic smaller ions, notably at m/z 41 ([C₃H₅]⁺) and m/z 43 . nih.govdocbrown.info

Table 3: Major Mass Fragments of this compound This interactive table outlines the significant ions observed in the mass spectrum and their proposed structures.

m/z Value Proposed Ion Structure Fragmentation Pathway
184[C₁₁H₂₀O₂]⁺Molecular Ion (M⁺)
116[C₆H₁₂O₂]⁺McLafferty Rearrangement
99[CH₃(CH₂)₄CO]⁺Acylium Ion (α-cleavage)
69[C₅H₉]⁺Cyclopentyl Cation
43[C₃H₇]⁺Alkyl Fragment
41[C₃H₅]⁺Cyclopentyl Ring Fragment

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For saturated aliphatic esters like this compound, which lack extensive conjugation or chromophores, the utility of UV-Vis spectroscopy is limited. The only significant electronic transition is the weak, low-intensity n → π* (n-to-pi-star) transition associated with the non-bonding electrons of the carbonyl oxygen to the antibonding π* orbital of the C=O bond. This absorption is typically found in the short-wavelength UV region, around 200-220 nm, and is not highly characteristic for structural elucidation compared to other spectroscopic methods.

Chromatographic Separation and Quantification Methodologies for this compound

Chromatographic techniques are paramount for the separation of this compound from complex sample matrices and for its accurate quantification. Gas chromatography is the method of choice due to the compound's volatility.

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. embrapa.br this compound, as a moderately volatile ester, is well-suited for GC analysis and is frequently identified as a component in the analysis of essential oils, flavors, and fragrances. jmchemsci.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is the gold standard for the identification of unknown volatile compounds in a mixture. jmchemsci.com As the sample components are separated on the GC column based on their boiling points and polarity, they elute into the mass spectrometer. The mass spectrometer serves as a detector, generating a unique mass spectrum for each component. By matching the obtained mass spectrum of an eluting peak with spectral libraries (like NIST), this compound can be positively identified. nih.govwhitman.edu

Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative analysis, the Flame Ionization Detector (FID) is often preferred. nrel.gov The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a linear response over a wide concentration range. mdpi.comnih.gov It provides a signal that is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for determining the concentration of this compound in a sample. chromsoc.jp Accurate quantification typically involves the use of an internal standard and the determination of relative response factors to correct for differences in detector response between the analyte and the standard. researchgate.net

Table 4: Application of GC Techniques for this compound Analysis This interactive table compares the primary uses of GC-MS and GC-FID in the analysis of this compound.

Technique Primary Application Principle of Detection Key Advantage
GC-MSIdentificationMass-to-charge ratio of fragmented ionsProvides structural confirmation
GC-FIDQuantificationIonization of carbon atoms in a flameHigh sensitivity and wide linear range

Liquid Chromatography (LC) Approaches (e.g., HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the non-volatile analysis of esters like this compound, particularly for purity assessment and quantification in finished products where the matrix may not be suitable for gas chromatography. Reversed-phase HPLC (RP-HPLC) is the most common modality for separating medium-chain fatty acid esters. nih.govhplc.eu In this approach, the compound is separated based on its hydrophobicity.

For a compound such as this compound, a C8 or C18 stationary phase would be effective. The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. nih.gov A mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure adequate retention of the ester while allowing for the timely elution of more polar or less retained impurities.

Detection of non-chromophoric esters like this compound can be challenging with standard UV-Vis detectors. However, a Refractive Index (RI) detector, which measures changes in the refractive index of the mobile phase as the analyte elutes, is a suitable universal detection method for this class of compounds. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used. For trace-level analysis, derivatization of the ester to include a UV-absorbing moiety, such as a phenacyl group, can be performed prior to HPLC analysis to enable highly sensitive UV detection. cerealsgrains.orgaocs.org

The following table outlines a representative set of parameters for an HPLC method for the purity assessment of this compound.

ParameterCondition
Column Reversed-Phase C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water B: Acetonitrile (ACN)
Gradient Start at 60% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

For the analysis of this compound within complex volatile matrices, such as essential oils or fragrance profiles, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netsepsolve.com This technique utilizes two columns of different selectivity connected in series via a modulator, providing a much higher peak capacity and the ability to resolve compounds that would otherwise co-elute. chromatographytoday.com

In a typical GC×GC setup for fragrance analysis, a non-polar column is used in the first dimension (¹D) to separate analytes primarily by their boiling points. gcms.cz The effluent is then trapped, concentrated, and re-injected by a modulator onto a shorter, second-dimension (²D) column with a different stationary phase, often of mid-polarity or polar nature, which provides a secondary separation mechanism based on properties like polarity. gcms.cz This results in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, simplifying identification. chromatographyonline.com

The coupling of GC×GC with a high-speed detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS), is particularly powerful. sepsolve.com TOF-MS can acquire full mass spectra at the rapid speeds necessary to characterize the very narrow peaks (100-200 ms) generated in the second dimension, allowing for confident identification of this compound even in the presence of hundreds of other matrix components. researchgate.net For quantitative purposes, a Flame Ionization Detector (FID) can be used in parallel. chromatographytoday.com

A hypothetical GC×GC method for the detailed analysis of this compound in a complex fragrance matrix is detailed below.

ParameterCondition
First Dimension (¹D) Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Second Dimension (²D) Column 2 m x 0.15 mm ID, 0.15 µm film thickness (e.g., DB-17ht or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 1 min), ramp to 280 °C at 3 °C/min (hold 5 min)
Modulation Period 6 seconds
Detector Time-of-Flight Mass Spectrometry (TOF-MS)
Mass Range 35-400 m/z
Acquisition Rate 100 spectra/sec

Sample Preparation and Extraction Techniques for Analytical Studies in Diverse Matrices

The selection of an appropriate sample preparation technique is critical for the accurate and reliable analysis of this compound, as it aims to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument. foodsafety.institute The choice of method depends heavily on the nature of the sample matrix (e.g., aqueous, oil-based, solid). Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govorganomation.com

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org For extracting a relatively nonpolar ester like this compound from an aqueous matrix (e.g., a beverage or wastewater), a water-immiscible organic solvent such as hexane, diethyl ether, or ethyl acetate (B1210297) would be chosen. researchgate.net The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample or by adding salt to decrease the solubility of the analyte in the aqueous phase (salting-out effect). researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, using a solid sorbent packed into a cartridge to retain the analyte. organomation.comlibretexts.org For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically used. welchlab.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a small volume of a strong organic solvent like methanol or acetonitrile. libretexts.orgwelchlab.com SPE is highly versatile and can be applied to diverse matrices, including cosmetic emulsions (after dilution) and food extracts. nih.govresearchgate.net

The following table compares these two primary extraction techniques for the analysis of this compound.

TechniquePrincipleAdvantages for this compound AnalysisTypical Application Matrices
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on relative solubility. wikipedia.orgSimple, inexpensive, high capacity for large sample volumes.Aqueous samples (e.g., fruit juices, environmental water), liquid cosmetic formulations. researchgate.net
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution with a solvent. libretexts.orgHigh selectivity, reduced solvent consumption, high concentration factors, potential for automation. organomation.comFood and beverage extracts, cosmetic products, biological fluids (after pre-treatment). nih.govresearchgate.net

Biochemical Pathways and Biological Occurrence Non Human Contexts

Biosynthetic Pathways and Metabolic Formation in Plants and Microorganisms

The formation of Cyclopentyl Hexanoate (B1226103), an ester comprised of a cyclopentane (B165970) ring and a hexanoate (C6) fatty acid chain, is intrinsically linked to fundamental metabolic pathways in both plants and microorganisms. While direct biosynthetic pathways dedicated solely to this compound are not extensively documented, its synthesis can be inferred from the convergence of well-established metabolic routes responsible for producing its constituent precursors: a cyclopentanoid moiety and hexanoic acid.

In plant systems, the biosynthesis of cyclopentanoid structures is most prominently exemplified by the jasmonate pathway, which produces a class of lipid-derived hormones crucial for regulating growth, development, and defense responses. oup.comnih.gov The synthesis of the foundational molecule, jasmonic acid (JA), begins with the fatty acid α-linolenic acid, which is released from chloroplast membranes. researchgate.net A series of enzymatic reactions, including oxidation by lipoxygenase (LOX) and cyclization by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA), a key intermediate containing a cyclopentenone ring. wikipedia.orgslideshare.net Subsequent reduction of the ring and shortening of the carboxylic acid side chain via β-oxidation in peroxisomes yields jasmonic acid. nih.govresearchgate.net

Cyclopentyl hexanoate is not a direct intermediate of the canonical jasmonate pathway but is considered a structural analog. Its formation would likely require two key components: a cyclopentanol (B49286) derivative and an activated form of hexanoic acid (hexanoyl-CoA). The cyclopentanol precursor could potentially be derived from the reduction of a cyclopentanone (B42830) intermediate related to the jasmonate pathway. Concurrently, plants produce short- and medium-chain fatty acids, including hexanoic acid, through fatty acid synthesis pathways. The esterification of the cyclopentanol precursor with hexanoyl-CoA, catalyzed by an uncharacterized acyltransferase or ester synthase, would yield this compound. This process represents a form of metabolic diversification, where primary and secondary metabolic pathways converge to create a novel compound.

Table 1: Key Stages in the Jasmonate Biosynthetic Pathway Relevant to Cyclopentanoid Formation
StepPrecursorKey Enzyme(s)ProductCellular Location
1α-Linolenic AcidLipoxygenase (LOX)13-Hydroperoxyoctadecatrienoic acid (13-HPOT)Chloroplast
213-HPOTAllene Oxide Synthase (AOS) / Allene Oxide Cyclase (AOC)12-oxo-phytodienoic acid (OPDA)Chloroplast
3OPDAOPDA Reductase (OPR3)3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)Peroxisome
4OPC-8:0β-oxidation enzymesJasmonic Acid (JA)Peroxisome

Microorganisms offer a versatile platform for the synthesis of organic compounds, including the precursors of this compound. Microbial fermentation is a well-established method for producing hexanoic acid (also known as caproic acid). Certain anaerobic bacteria, particularly from the genus Clostridium (e.g., Clostridium kluyveri), are known to produce hexanoic acid from various substrates like ethanol, acetic acid, and sugars through the reverse β-oxidation pathway. researchgate.netnih.gov Strains such as Megasphaera elsdenii are also efficient producers of hexanoic acid. researchgate.netresearchgate.net

The synthesis of the cyclopentyl moiety can be achieved through microbial biotransformation. interesjournals.orgmedcraveonline.com This process utilizes the enzymatic machinery of microorganisms to perform specific chemical modifications on a substrate. eolss.net For instance, microbes can be supplied with a cyclopentane-containing precursor (e.g., cyclopentanone), which they can then reduce to cyclopentanol using ketoreductase enzymes. The biotransformation of various non-steroid cyclic compounds by microorganisms has been widely reported. semanticscholar.orgnih.gov The final step, the esterification of cyclopentanol with hexanoic acid, can be catalyzed by microbial lipases or esterases, which are commonly employed in biocatalysis to form ester bonds. Therefore, this compound could be produced in a single microbial host engineered to express both pathways or through a co-culture system where one organism produces hexanoic acid and another performs the cyclopentanol formation and final esterification.

Occurrence as a Volatile Organic Compound (VOC) in Natural Biogenic Emissions

Volatile organic compounds (VOCs) are crucial for plant communication with their environment, mediating interactions with pollinators, herbivores, and microbes. cabidigitallibrary.orgnih.govnih.gov This diverse group of metabolites includes esters, which often contribute to the characteristic floral and fruity scents of plants.

The analysis of a plant's complete set of small molecules, known as the metabolome, is essential for identifying novel compounds and understanding metabolic networks. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it highly suitable for detecting esters like this compound. nih.govmdpi.comprotocols.io In a typical metabolomics workflow, VOCs are extracted from plant tissues (e.g., flowers, leaves) using methods like headspace solid-phase microextraction (HS-SPME) and then separated and identified by GC-MS. mdpi.com

While this compound is not commonly reported as a major constituent of plant aromas, its presence is plausible in species that produce both cyclopentanoid defense compounds (like jasmonates) and C6 fatty acid derivatives (part of the green leaf volatile profile). Comprehensive metabolomic profiling of diverse plant species continues to uncover thousands of metabolites, and the detection of minor compounds like this compound depends on the sensitivity of the analytical methods used and the specific plant species being investigated. mdpi.comresearchgate.net

Microbial fermentation processes are known to generate a wide array of volatile organic compounds, including alcohols, fatty acids, and their corresponding esters, which contribute to the aroma profile of fermented products. nih.gov The detection of this compound in environmental or fermentation samples would serve as a biomarker for specific microbial metabolic activities.

The analysis of the gas phase above a microbial culture (the headspace) is a common method for monitoring volatile production. Techniques like HS-SPME coupled with GC-MS are employed to trap and identify these compounds. nih.govtandfonline.commdpi.com The presence of this compound in such an analysis would indicate that the microbial consortium or pure culture possesses the complete metabolic machinery for its synthesis: production of a cyclopentanoid precursor, synthesis of hexanoic acid, and the enzymatic capability to perform esterification. Its detection could be relevant in various contexts, from food science, where it might act as a flavor compound, to environmental microbiology, where it could signal specific biogeochemical cycles. researchgate.net

Metabolic Fates and Environmental Degradation in Non-Human Biological Systems

The environmental persistence of organic compounds is determined by their susceptibility to microbial degradation. Esters like this compound are generally considered biodegradable because the ester linkage is susceptible to enzymatic hydrolysis. ck12.orgresearchgate.net

The primary step in the degradation of this compound in soil and aquatic environments is the cleavage of the ester bond by extracellular lipases or esterases, enzymes that are ubiquitous among bacteria and fungi. researchgate.net This hydrolysis reaction yields cyclopentanol and hexanoic acid. nih.govasm.org

Following hydrolysis, the two products enter separate catabolic pathways:

Hexanoic Acid: As a medium-chain fatty acid, hexanoic acid is readily metabolized by many microorganisms. It is typically activated to its coenzyme A thioester (hexanoyl-CoA) and subsequently broken down through the β-oxidation pathway to yield three molecules of acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. mdpi.combiorxiv.org

Cyclopentanol: The microbial degradation of cyclic alcohols like cyclopentanol has been studied in specific bacterial strains, such as Pseudomonas species. nih.govnih.gov The pathway typically involves the oxidation of cyclopentanol to cyclopentanone. A key subsequent step is the insertion of an oxygen atom into the ring by a cyclopentanone monooxygenase, a type of Baeyer-Villiger monooxygenase, which forms a lactone (5-valerolactone). nih.govresearchgate.net This lactone is then hydrolyzed to an open-chain compound (5-hydroxyvalerate), which is further oxidized to glutarate and eventually funneled into central metabolism, often leading to acetyl-CoA. nih.govnih.govresearchgate.net

This two-pronged degradation ensures that both components of the this compound molecule are recycled into central metabolic pathways, preventing their accumulation in the environment.

Table 2: Proposed Environmental Degradation Pathway of this compound
StepCompoundEnzymatic ProcessProductsMetabolic Fate of Products
1This compoundEster Hydrolysis (by Esterase/Lipase)Cyclopentanol + Hexanoic AcidProducts enter separate catabolic pathways
2aHexanoic Acidβ-OxidationAcetyl-CoAEnters TCA Cycle
2bCyclopentanolDehydrogenationCyclopentanoneEnters Central Metabolism
CyclopentanoneOxygenation (Monooxygenase)5-Valerolactone
5-ValerolactoneHydrolysis & further oxidationGlutarate -> Acetyl-CoA

Enzymatic Hydrolysis and Biodegradation Studies

This enzymatic hydrolysis cleaves the ester bond, yielding the parent alcohol and carboxylic acid. In the case of this compound, this reaction would produce cyclopentanol and hexanoic acid. A wide array of microorganisms in soil and aquatic environments are capable of metabolizing fatty acid esters, as fatty acids are fundamental components of cellular membranes. lyellcollection.org

The general reaction for the enzymatic hydrolysis of this compound is as follows:

This compound + H₂O --(Esterase/Lipase)--> Cyclopentanol + Hexanoic acid

Following hydrolysis, the resulting compounds are further metabolized through established biochemical pathways. Hexanoic acid, a medium-chain fatty acid, is readily metabolized by most organisms through the β-oxidation pathway. This process sequentially removes two-carbon units from the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The cyclopentanol moiety would likely undergo oxidation to a ketone, followed by ring-opening to facilitate further degradation into smaller, readily metabolizable molecules.

The biodegradability of esters is influenced by the length and structure of their carbon chains. Generally, esters with shorter to medium-length chains are more readily biodegradable. Phthalate esters, for example, show a decrease in degradation rate with an increase in the length of their alkyl chains. mdpi.com Given that this compound is comprised of a six-carbon fatty acid and a five-carbon cycloalkane, it is expected to be readily biodegradable in environments with diverse microbial populations. Studies on fatty acid methyl esters have shown aerobic and anaerobic half-lives of less than 1.4 days and less than 0.2 days, respectively, indicating rapid biodegradation. lyellcollection.org

The following table summarizes the expected enzymatic hydrolysis of this compound and the subsequent metabolic pathways of its constituent parts, based on data from analogous compounds.

CompoundHydrolytic EnzymeProducts of HydrolysisSubsequent Metabolic Pathway
This compoundEsterase, Lipase (B570770)Cyclopentanol, Hexanoic acidOxidation of cyclopentanol, β-oxidation of hexanoic acid

Environmental Fate and Transport in Ecosystems

The environmental fate and transport of this compound, a fragrance ingredient, are governed by its physicochemical properties and its interactions with various environmental compartments, including air, water, soil, and sediment. researchgate.net As with other esters used in consumer products, it can be released into the environment through various pathways, such as volatilization from surfaces and washout into wastewater systems. researchgate.netfreeyourself.com

Once in the environment, several processes will determine its distribution and persistence:

Volatility: Esters used in fragrances are typically semi-volatile organic compounds. researchgate.net This property allows for their transport in the atmosphere. In the gas phase, they can undergo photo-oxidation reactions with hydroxyl radicals. researchgate.net

Solubility and Partitioning: The water solubility of this compound is expected to be low, a common characteristic of esters with similar molecular weights. This hydrophobicity suggests a tendency to partition from water into organic matter in soil and sediment. This process, known as sorption, is a significant factor in the environmental distribution of many organic pollutants. mdpi.com

Hydrolysis: In addition to enzymatic hydrolysis, esters can undergo abiotic hydrolysis, where the compound breaks down in the presence of water. dropofodor.comscentjourner.com The rate of this reaction is dependent on pH and temperature. However, for many readily biodegradable esters, microbial degradation is the more significant removal pathway. lyellcollection.org

Biodegradation: As discussed in the previous section, biodegradation is expected to be a primary mechanism for the removal of this compound from the environment. lyellcollection.org Microorganisms in wastewater treatment plants, surface waters, and soils are likely to readily degrade this compound. nih.gov

Bioaccumulation: The potential for bioaccumulation in aquatic organisms is related to a compound's octanol-water partition coefficient (Kow). While specific data for this compound is unavailable, its structure does not suggest a high potential for significant bioaccumulation, especially given its expected rapid metabolism.

The following table outlines the anticipated environmental fate and transport mechanisms for this compound based on the behavior of similar ester compounds.

Environmental CompartmentPrimary Transport/Fate Processes
Atmosphere Volatilization, Atmospheric transport, Photo-oxidation
Water Hydrolysis, Biodegradation, Sorption to sediment
Soil Sorption to organic matter, Biodegradation
Biota Limited potential for bioaccumulation due to metabolism

Computational and Theoretical Studies

Molecular Structure and Conformational Analysis of Cyclopentyl Hexanoate (B1226103)

The three-dimensional structure and conformational dynamics of Cyclopentyl hexanoate are key determinants of its physical and chemical properties. Conformational analysis focuses on the different spatial arrangements of the atoms that result from rotation about single bonds and the puckering of the cyclopentyl ring.

The primary sources of conformational variability in this compound are the puckering of the cyclopentane (B165970) ring and the rotation around the C-O single bond of the ester group. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. libretexts.orgmaricopa.edu The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. youtube.comscribd.com These conformers can interconvert through a low-energy process called pseudorotation.

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. researchgate.net

These calculations can determine key electronic descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen is the most electron-rich site.

Partial Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the polarity of bonds like the C=O and C-O bonds of the ester group.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT
PropertyCalculated ValueDescription
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy1.5 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap8.3 eVIndicator of chemical stability. A larger gap implies higher stability.
Dipole Moment1.9 DA measure of the overall polarity of the molecule.

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound by simulating the atomic motions over time. researchgate.net By solving Newton's equations of motion for the system, MD provides a trajectory that maps the molecule's dynamic behavior and conformational preferences. nih.govnih.gov

For this compound, MD simulations would reveal:

The preferred puckering conformations of the cyclopentyl ring (envelope vs. half-chair) and the frequency of interconversion between them.

The rotational energy barrier around the ester C-O bond, identifying the most stable orientations of the cyclopentyl group relative to the hexanoate chain.

The results of these simulations can be visualized as a potential energy surface, where energy is plotted against key dihedral angles, revealing the lowest-energy (most stable) conformations.

Table 2: Illustrative Conformational Data for this compound from MD Simulations
ConformerKey Dihedral Angle (O=C-O-C)Relative Energy (kJ/mol)Population (%)
Anti-periplanar~180°0.075%
Syn-periplanar~0°12.525%

Theoretical Investigations of Reaction Mechanisms and Reactivity

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, such as its formation via esterification or its hydrolysis.

Theoretical models can map the entire reaction pathway for the synthesis of this compound, for instance, through the acid-catalyzed esterification of hexanoic acid and cyclopentanol (B49286). Using DFT, researchers can model the potential energy surface of the reaction. researchgate.net This involves:

Reactant and Product Optimization: The geometries of the reactants (hexanoic acid, cyclopentanol) and products (this compound, water) are optimized to find their lowest energy structures.

Transition State (TS) Searching: Algorithms are used to locate the transition state structures—the highest energy points along the reaction coordinate. The TS corresponds to the activated complex of the reaction.

Intermediate Identification: Any stable intermediates along the pathway, such as the tetrahedral intermediate common in esterification, are identified and optimized.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation confirms that the identified transition state correctly connects the reactants (or intermediates) to the products (or subsequent intermediates).

These calculations provide a detailed, step-by-step view of the bond-making and bond-breaking processes and allow for the determination of activation energies for each step. researchgate.net

The energetic information obtained from reaction pathway modeling can be used to predict reaction kinetics from first principles. By applying Transition State Theory (TST), the rate constant (k) of a reaction can be estimated using the calculated activation energy (the energy difference between the reactants and the transition state).

This approach allows for the theoretical prediction of how reaction rates might change with temperature. It can also be used to compare the efficiency of different catalysts by calculating the activation energies for catalyzed versus uncatalyzed pathways. For example, modeling could demonstrate how an acid catalyst lowers the activation energy for the tetrahedral intermediate formation in the esterification of hexanoic acid. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can accurately predict the spectroscopic properties of this compound, which is crucial for interpreting experimental data and confirming molecular structure.

DFT calculations are widely used to predict various spectra:

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H and ¹³C), one can predict NMR chemical shifts. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed. uncw.edu These predictions, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule. compchemhighlights.org

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ester group or the C-H stretches of the alkyl chains. This allows for a direct comparison with an experimental IR spectrum to identify functional groups and confirm the structure.

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. In the context of this compound research, cheminformatics can be used to predict its physicochemical properties, biological activities, and to explore structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties.

For this compound, QSAR and QSPR studies could be employed to predict a variety of endpoints, such as its toxicity, environmental fate, or sensory properties. The development of such models would involve the calculation of a wide range of molecular descriptors for this compound and a series of structurally related compounds. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic properties.

Several online platforms and software packages can be used to calculate these descriptors. For instance, publicly available databases like PubChem provide pre-computed descriptors for a vast number of compounds, including this compound.

Table 5: Selected Computed Molecular Descriptors for this compound

Descriptor Value
Molecular Weight 184.28 g/mol
XLogP3 3.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Exact Mass 184.14633 g/mol
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 13

These descriptors can then be used as independent variables in statistical modeling techniques, such as multiple linear regression or machine learning algorithms, to build predictive models for a property of interest. Such data-driven approaches are invaluable for screening large numbers of compounds and for designing new molecules with desired properties.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Strategies

The future synthesis of Cyclopentyl hexanoate (B1226103) is geared towards environmentally benign and economically viable processes. Traditional esterification methods often rely on harsh acid catalysts and high temperatures, leading to significant energy consumption and waste generation. Future strategies will focus on overcoming these limitations through innovative catalytic systems and process intensification.

A primary research avenue is the expanded use of biocatalysts, particularly lipases. Lipase-catalyzed esterification can be performed under mild conditions, reducing energy costs and minimizing side reactions. Research will likely focus on immobilizing enzymes on robust supports to enhance their stability and reusability, making the process more suitable for industrial scale-up. Furthermore, exploring novel, highly active lipases from extremophilic microorganisms could broaden the operational range of reaction conditions.

Another key area is the development of solid acid catalysts. Materials like zeolites, functionalized resins, and metal-organic frameworks (MOFs) offer advantages over liquid acids by being non-corrosive, easily separable, and reusable. Future work will involve designing catalysts with optimized pore structures and active site densities to maximize the conversion of cyclopentanol (B49286) and hexanoic acid.

The principles of green chemistry will also guide the choice of solvents and energy sources. The use of supercritical fluids (like CO2) or bio-based solvents can replace traditional volatile organic compounds. Additionally, alternative energy sources such as microwave and ultrasonic irradiation are being explored to accelerate reaction rates and improve energy efficiency. A comparative overview of traditional versus sustainable approaches is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Ester Production

Feature Conventional Esterification Future Sustainable Strategies
Catalyst Homogeneous mineral acids (e.g., H₂SO₄) Immobilized lipases, solid acids (zeolites, resins)
Temperature High (often >100°C) Mild (often <60°C for biocatalysis)
Solvent Volatile organic compounds (e.g., Toluene) Green solvents (e.g., ionic liquids, supercritical CO₂) or solvent-free systems
Energy Source Conventional heating Microwave, ultrasound, solar thermal
Waste Profile Acidic wastewater, catalyst waste Minimal waste, recyclable catalyst

| Efficiency | Moderate to high yield | Potentially higher yield and selectivity, lower energy input |

Integration of Advanced Analytical Tools for in situ and Real-Time Analysis

Advancements in analytical chemistry are set to revolutionize the study of Cyclopentyl hexanoate, enabling a deeper understanding of its synthesis, degradation, and interaction dynamics. The integration of sophisticated analytical tools for real-time, in situ monitoring is a critical frontier.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are fundamental for the detailed analysis of reaction mixtures. Future applications will involve the use of rapid-scanning MS techniques and ultra-high-performance liquid chromatography (UHPLC) to achieve faster analysis times, which is crucial for high-throughput experimentation and process optimization. The automation of these chromatographic systems allows for continuous monitoring of reaction kinetics, providing precise data on the formation of this compound and the consumption of reactants.

Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for in situ analysis. By inserting probes directly into a reaction vessel, these techniques can track changes in the concentration of functional groups in real-time without the need for sample extraction. This provides immediate feedback on reaction progress and can be used to develop more accurate kinetic models.

Furthermore, the development of miniaturized and portable analytical devices will enable on-the-spot testing and quality control. These "lab-on-a-chip" systems can integrate sample preparation, separation, and detection into a single device, offering a powerful tool for process analytical technology (PAT) in the manufacturing of esters like this compound.

Systems-Level Understanding of this compound's Biological Roles in Complex Non-Human Systems

While the specific biological roles of this compound are largely unexplored, the functions of structurally similar esters in nature suggest it is a promising area for future investigation. Many volatile esters serve as semiochemicals—chemical signals that mediate interactions between organisms. Research in this area will focus on elucidating the potential roles of this compound in ecological contexts, particularly in plant-insect and microbe-microbe interactions.

A significant research direction is the investigation of this compound as a potential pheromone. For instance, (Z)-3-decenyl hexanoate, an unsaturated ester with the same hexanoate moiety, has been identified as a male-produced courtship pheromone in the poplar moth, Leucoptera sinuella. This finding provides a strong rationale for screening this compound for similar activity in other insect species. Methodologies would involve Gas Chromatography-Electroantennography (GC-EAD) to test the response of insect antennae to the compound, followed by behavioral bioassays to confirm its function.

Additionally, many plants release volatile esters in response to herbivory, which can attract natural enemies of the herbivore or deter further attacks. Future studies could explore whether this compound is produced by plants and what role it plays in these tritrophic interactions. This would involve analyzing the volatile organic compounds (VOCs) emitted by plants under different stress conditions.

The metabolism of this compound by microorganisms also presents a vital research frontier. Understanding how bacteria and fungi break down this ester is crucial for assessing its environmental fate and biodegradability. Such studies could also reveal novel enzymatic pathways that could be harnessed for bioremediation or biocatalysis.

Frontiers in Computational Chemical Modeling and Predictive Chemistry for Ester Compounds

Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of esters like this compound, thereby accelerating research and reducing the need for extensive experimentation. Future research will increasingly rely on a multi-scale modeling approach, from quantum mechanics to molecular dynamics.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure of this compound and model reaction mechanisms for its synthesis and hydrolysis at a fundamental level. This allows for the rational design of more efficient catalysts and the prediction of degradation pathways.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. For example, MD can be used to model the interaction of the ester with an enzyme's active site, helping to explain the selectivity of biocatalysts. It can also be applied to predict how the molecule might interact with biological receptors, such as olfactory receptors in insects.

Quantitative Structure-Activity Relationship (QSAR) models represent another important frontier. By correlating the structural features of a large set of ester compounds with their measured properties (e.g., boiling point, toxicity, receptor binding affinity), QSAR models can be developed to predict the properties of new or untested esters like this compound. This predictive capability is invaluable for screening potential applications and assessing environmental impact. The development of more accurate and broadly applicable QSAR models for esters will be a key focus of future research.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyclopentanol
Hexanoic acid
Toluene

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopentyl hexanoate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via Fischer esterification, involving cyclopentanol and hexanoic acid with an acid catalyst (e.g., sulfuric acid). Key parameters include temperature (80–120°C), molar ratios (1:1.2 alcohol:acid), and reflux duration (4–8 hours). Post-synthesis, purification involves neutralization, liquid-liquid extraction (using NaHCO₃ and brine), and vacuum distillation. Yield optimization requires monitoring via gas chromatography (GC) to track ester formation . Purity is assessed using NMR (e.g., absence of residual alcohol/acid peaks) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester linkage (e.g., δ 4.8 ppm for cyclopentyl-OCH₂; δ 170–175 ppm for carbonyl in ¹³C NMR) .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester linkage) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns validate molecular weight (e.g., m/z 198.3 for parent ion) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Exposure Mitigation : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize acidic residues before disposal and segregate organic waste according to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields) during this compound synthesis?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions to confirm reproducibility.
  • Variable Analysis : Systematically test variables (e.g., catalyst purity, moisture levels) using factorial design.
  • Byproduct Identification : Employ GC-MS or HPLC to detect impurities (e.g., unreacted cyclopentanol or hexanoic acid derivatives) . Statistical tools like ANOVA can isolate significant factors affecting yield .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity or interactions in novel applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ester hydrolysis kinetics under varying pH/temperature conditions.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., bond dissociation energies) to predict stability in catalytic environments .
  • Ligand-Receptor Docking : If exploring biological applications (e.g., drug delivery), simulate interactions with target proteins using software like AutoDock .

Q. How can researchers design experiments to address gaps in the literature on this compound’s environmental or biological impacts?

  • Methodological Answer :

  • Literature Gap Identification : Use systematic reviews (e.g., PRISMA framework) and databases like SciFinder to map understudied areas (e.g., biodegradation pathways) .
  • Ecotoxicology Assays : Conduct Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .
  • Metabolomic Profiling : Apply LC-MS to trace metabolic byproducts in model organisms .

Q. What strategies optimize this compound’s stability in long-term storage or under extreme conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via periodic HPLC analysis .
  • Antioxidant Additives : Test inhibitors like BHT or α-tocopherol at 0.1–0.5% w/w to prevent oxidation .
  • Container Screening : Compare glass vs. polymer containers for leachate formation using GC headspace analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.